Diiodo-philanthotoxin-343-lysine

Description

Biological Origin and Neurobiological Significance of Philanthotoxins

Philanthotoxins are a class of polyamine amide toxins originally isolated from the venom of the female digger wasp, Philanthus triangulum, commonly known as the European beewolf. wikipedia.org This wasp preys on honeybees, paralyzing them with its venom to provision its larvae. wikipedia.org The primary active component in this venom responsible for the paralytic effect is δ-philanthotoxin, now commonly referred to as Philanthotoxin-433 (PhTX-433). wikipedia.org

The neurobiological significance of philanthotoxins lies in their potent, non-competitive antagonism of ionotropic glutamate (B1630785) receptors (iGluRs), including the AMPA, Kainate, and NMDA receptor subtypes. wikipedia.orgnih.gov They also exhibit inhibitory activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgresearchgate.net The mechanism of action involves the toxin physically blocking the open ion channel of these receptors. wikipedia.orgnih.gov Philanthotoxins possess a characteristic structure composed of a hydrophobic aromatic head group (a tyrosine residue), an acyl group (butyryl), and a hydrophilic polyamine tail. wikipedia.orgresearchgate.net This amphipathic nature is crucial for its function, allowing the positively charged polyamine tail to enter and occlude the cation-selective channel pore, while the aromatic head group anchors the molecule at the channel entrance. wikipedia.org This blockade prevents the influx of ions like Na+ and Ca2+, thereby inhibiting excitatory neurotransmission and leading to muscle paralysis in the wasp's prey. wikipedia.org

Rationale for the Development of Synthetic Philanthotoxin (B172612) Analogues for Academic Research

While the naturally occurring PhTX-433 is a powerful neurotoxin, its utility in research has been somewhat limited by its lack of strong selectivity for specific receptor subtypes. wikipedia.orgnih.gov This has driven the development of a vast array of synthetic philanthotoxin analogues. The modular structure of philanthotoxins, with their distinct head, acyl, and polyamine regions, makes them ideal candidates for chemical modification. researchgate.netmdpi.com

The primary goals for synthesizing these analogues include:

Improving Receptor Selectivity: By altering the structure, researchers aim to create analogues that preferentially block one receptor subtype over others (e.g., NMDA vs. AMPA, or specific nAChR subunit compositions). researchgate.netnih.gov For instance, the synthetic analogue PhTX-343, which has a shorter polyamine chain than PhTX-433, shows different selectivity profiles. nih.govacs.org

Enhancing Potency: Modifications can lead to compounds with significantly higher affinity for their target receptors, allowing for their use at much lower concentrations. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wide range of analogues allows scientists to determine which parts of the molecule are essential for its activity and how specific structural changes affect its interaction with the receptor channel. nih.govnih.gov

Creating Research Probes: Analogues can be designed to incorporate specific functional groups, such as fluorophores, photoaffinity labels, or radioisotopes, without losing biological activity. nih.govnih.govcolumbia.edu These probes are indispensable for visualizing receptors, conducting binding assays, and mapping the toxin's binding site within the receptor's ion channel. nih.govnih.govcolumbia.edu

Historical Context of Diiodo-philanthotoxin-343-lysine in Neuropharmacology

The journey to this compound began with the isolation and structural elucidation of the parent compound, PhTX-433, in the late 1980s. wikipedia.orgresearchgate.net This led to the synthesis of its close analogue, PhTX-343, which retains the core pharmacological properties but has a different polyamine chain length (spermine instead of thermospermine). researchgate.net PhTX-343 itself has been extensively studied as a non-competitive blocker of iGluRs and nAChRs. researchgate.netnih.govnih.gov

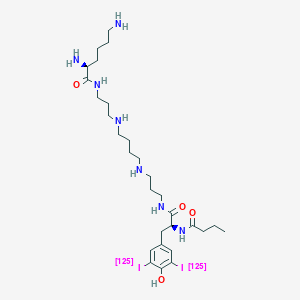

The development of "this compound" represents a further, highly specialized modification designed for use as a sophisticated chemical probe. The components of its name signify specific chemical alterations for research purposes:

Diiodo: This refers to the addition of two iodine atoms to the tyrosine ring in the aromatic head group. This modification is critical for creating radiolabeled versions of the toxin. By using a radioactive isotope of iodine (¹²⁵I), a highly sensitive radioligand is produced. nih.govcolumbia.edu Such radiolabeled probes are essential for quantitative receptor binding assays and for autoradiography, a technique used to visualize the distribution of binding sites in tissue sections. nih.govnih.gov

Lysine (B10760008): The addition of a lysine amino acid to the structure, typically at the end of the polyamine tail, provides a reactive primary amine group. This site can be used for further conjugation, for example, by attaching a fluorescent molecule (a fluorophore). thermofisher.com Fluorescently labeled toxins allow for the direct visualization of receptors in cells and tissues using fluorescence microscopy.

Therefore, this compound is not a compound used for its therapeutic potential but is a purpose-built molecular tool. It combines the receptor-blocking properties of the PhTX-343 core with modifications that enable its use in highly specific and sensitive experimental techniques aimed at elucidating the structure, function, and localization of glutamate and nicotinic acetylcholine receptors. nih.govnih.gov

Properties

IUPAC Name |

(2S)-2,6-diamino-N-[3-[4-[3-[[(2S)-2-(butanoylamino)-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoyl]amino]propylamino]butylamino]propyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51I2N7O4/c1-2-9-26(39)38-25(20-21-18-22(30)27(40)23(31)19-21)29(42)37-17-8-15-35-13-6-5-12-34-14-7-16-36-28(41)24(33)10-3-4-11-32/h18-19,24-25,34-35,40H,2-17,20,32-33H2,1H3,(H,36,41)(H,37,42)(H,38,39)/t24-,25-/m0/s1/i30-2,31-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKIHKWOYBOYNY-RNOIDMDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC(=C(C(=C1)[125I])O)[125I])C(=O)NCCCNCCCCNCCCNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51I2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158690 | |

| Record name | Diiodo-philanthotoxin-343-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134419-07-1 | |

| Record name | Diiodo-philanthotoxin-343-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134419071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiodo-philanthotoxin-343-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis and Isotopic Labeling Methodologies of Diiodo Philanthotoxin 343 Lysine

Chemo-Enzymatic Approaches to Philanthotoxin (B172612) Analogue Synthesis

The synthesis of complex natural product analogues like Diiodo-philanthotoxin-343-lysine often benefits from the integration of chemical and enzymatic methods. Chemo-enzymatic approaches can offer superior regio- and stereoselectivity compared to purely chemical syntheses, often proceeding under milder reaction conditions. While the literature on the specific chemo-enzymatic synthesis of this compound is not extensive, the general principles of this strategy are applicable.

Enzymes such as lipases and transaminases are prime candidates for the selective modification of the philanthotoxin scaffold. For instance, lipases can be employed for the regioselective acylation or deacylation of hydroxyl and amino groups within the polyamine backbone, a critical step in building the complex structure. Transaminases, which catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, could potentially be used in the construction of the polyamine chain itself or in the modification of the lysine (B10760008) residue. These enzymes, particularly ω-transaminases, are valuable in the synthesis of chiral amines. researchgate.netwikipedia.orgmdpi.com The reversibility of many transaminase reactions can be exploited to achieve high yields of the desired product. wikipedia.org

The polyamine backbone of philanthotoxins is a key determinant of their biological activity. The biosynthesis of natural polyamines involves enzymes like ornithine decarboxylase and spermidine (B129725)/spermine (B22157) synthases. nih.govnih.gov In a chemo-enzymatic approach, these or similar enzymes could be used to construct the polyamine chain, which is then chemically coupled to the diiodotyrosine and lysine moieties. This strategy leverages the inherent efficiency and selectivity of enzymatic catalysis for the most challenging synthetic steps.

Directed Iodination Strategies for the Aromatic Moiety

The introduction of two iodine atoms onto the aromatic ring of the tyrosine residue is a key feature of this compound. This di-iodination significantly increases the molecular weight and can alter the binding affinity of the molecule. Furthermore, it provides the necessary functionality for subsequent radiolabeling. The directed iodination of the tyrosine moiety requires careful selection of reagents and conditions to achieve the desired 3,5-diiodo substitution pattern without undesirable side reactions.

A common and effective method for the iodination of electron-rich aromatic rings like the phenol (B47542) group of tyrosine is the use of N-iodosuccinimide (NIS). mdpi.com The reactivity of NIS can be enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). This combination generates a highly reactive iodinating species in situ, allowing for the efficient and regioselective iodination of activated aromatic compounds under mild conditions. wikipedia.orgnih.gov The iodination is typically directed to the positions ortho to the hydroxyl group of the tyrosine ring.

Another well-established method for radioiodination is the use of Chloramine-T. wikipedia.org This reagent, in the presence of a source of iodide (like NaI), generates an electrophilic iodine species that can readily substitute onto the tyrosine ring. The pH of the reaction is a critical parameter to control, as it can influence the rate of iodination versus potential oxidation of other sensitive functional groups within the molecule. wikipedia.org For the synthesis of a diiodo-precursor for radiolabeling, a non-radioactive source of iodine would be used in these reactions. The synthesis of other radiolabeled philanthotoxin analogues, such as [³H]PhTX-56, has been successfully achieved starting from a diiodo-precursor. nih.gov

Regioselective Incorporation of the Lysine Residue

The addition of a lysine residue to the philanthotoxin structure introduces a primary amine and a chiral center, which can significantly influence the molecule's interaction with its biological target. The regioselective incorporation of lysine requires a strategy that differentiates between the α-amino and ε-amino groups of the lysine, as well as the other reactive amine functionalities in the polyamine backbone.

Solid-phase peptide synthesis (SPPS) offers a powerful and versatile platform for the controlled assembly of philanthotoxin analogues. In this approach, the C-terminus of an amino acid or a peptide is anchored to a solid support, and subsequent amino acids are added in a stepwise manner. To achieve regioselective incorporation of lysine, orthogonally protected lysine derivatives are employed. A commonly used derivative is Nα-Fmoc-Nε-Mtt-L-lysine (Fmoc-Lys(Mtt)-OH). nih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is labile to basic conditions (e.g., piperidine), while the Mtt (4-methyltrityl) group protects the ε-amino group and is cleaved under mildly acidic conditions that leave other protecting groups, such as tert-butyl esters, intact. nih.gov

This orthogonal protection scheme allows for the selective deprotection of the ε-amino group of the resin-bound lysine, enabling the attachment of the diiodotyrosyl-polyamine moiety specifically to the lysine side chain. Alternatively, the diiodotyrosine could be coupled to the N-terminus of the polyamine chain, and the resulting conjugate then attached to the ε-amino group of a lysine residue that is part of a growing peptide chain on the solid support. The use of such specialized protected amino acids is a cornerstone of modern peptide and peptide-conjugate synthesis. rsc.org

Production of Radioligands for Receptor Characterization Studies

Radiolabeled ligands are indispensable tools for studying receptor pharmacology, allowing for the quantification of binding sites and the determination of binding affinities. The synthesis of [¹²⁵I₂]this compound provides a high-specific-activity probe for investigating its interactions with target receptors.

Synthesis of [¹²⁵I₂]this compound

The synthesis of [¹²⁵I₂]this compound is achieved through the radioiodination of a suitable precursor. nih.gov The precursor molecule would be the non-iodinated philanthotoxin-343-lysine analogue. The iodination reaction can be carried out using methods such as the Chloramine-T method in the presence of sodium [¹²⁵I]iodide. The reaction introduces the radioactive iodine-125 (B85253) isotope onto the 3 and 5 positions of the tyrosine aromatic ring.

Following the radiolabeling reaction, purification is essential to separate the desired radioligand from unreacted [¹²⁵I]iodide and any potential side products. This is typically achieved using high-performance liquid chromatography (HPLC). The purified [¹²⁵I₂]this compound can then be used in receptor binding assays.

Studies on rat brain synaptic membranes have revealed that [¹²⁵I₂]this compound binds with a low affinity to a high number of sites. nih.gov The binding characteristics have been determined through centrifugal assays, as filtration assays were found to be unsuitable due to high nonspecific binding of the iodinated analogue to the filter material. nih.gov

The binding of [¹²⁵I₂]this compound to rat brain membranes was found to be displaceable by the polyamines spermine and spermidine, suggesting that the radioligand may be useful for investigating the polyamine binding site. nih.gov However, the binding was not sensitive to glutamate (B1630785) receptor agonists and antagonists, indicating that the observed binding is likely not to the glutamate receptors themselves. nih.gov

Table 1: Binding Characteristics of [¹²⁵I₂]this compound in Rat Brain Membranes

| Parameter | Value |

| Dissociation Constant (K_D) | 11.4 ± 2 µM |

| Maximum Binding Sites (B_max) | 37.2 ± 9.1 nmol/mg of protein |

| Displacement by Polyamines | |

| Spermine (K_i) | (3.77 ± 1.4) x 10⁻⁵ M |

| Spermidine (K_i) | (7.51 ± 0.77) x 10⁻⁵ M |

Data from a study on rat brain synaptic membranes. nih.gov

Mechanistic Elucidation of Diiodo Philanthotoxin 343 Lysine Action at Ligand Gated Ion Channels

Antagonism of Ionotropic Glutamate (B1630785) Receptors

Diiodo-philanthotoxin-343-lysine and its parent compounds are known to block ionotropic glutamate receptors (iGluRs), which are critical for excitatory neurotransmission in the central nervous system. acs.orgresearchgate.net This blockade is generally non-selective, affecting N-Methyl-D-Aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptor subtypes. wikipedia.orgnih.gov The mechanism of action is primarily an uncompetitive, open-channel block, meaning the toxin enters and binds within the ion channel pore after the receptor has been activated by glutamate. acs.orgwikipedia.org

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

This compound demonstrates potent, use-dependent, and voltage-dependent antagonism of NMDA receptors. acs.orgnih.gov This means its inhibitory effect is enhanced with repeated receptor activation and at more negative membrane potentials. The positively charged polyamine tail is thought to interact with the negatively charged or polar amino acid residues lining the channel pore, effectively plugging it and preventing ion flow. wikipedia.org This mechanism is of significant interest as overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurological disorders. nih.govnih.gov

Studies have shown that philanthotoxin (B172612) analogues can protect neurons from glutamate-induced excitotoxicity without affecting the normal physiological activation of the receptors required for brain function. acs.org For instance, PhTX-343 has been shown to prevent NMDA-induced retinal cell loss and optic nerve damage in rat models. nih.govresearchgate.net The non-competitive nature of the block by philanthotoxins is a key feature, as it allows the toxin to selectively target overactive channels. nih.gov

Table 1: Inhibitory Activity of Philanthotoxin Analogues at NMDA Receptors

| Compound | Receptor Subtype | IC₅₀ (nM) | Notes |

|---|---|---|---|

| N-(1-naphtyl)acetyl analogue | GluN1/2A | 47 | Significantly increased inhibition. acs.org |

| Diamino acid-based analogue | GluN1/2A | 106 | Optimal spacer length between N-acyl groups determined. acs.org |

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Interaction

The interaction of philanthotoxins with AMPA receptors is also characterized by a use-dependent, open-channel block. nih.gov The sensitivity of AMPA receptors to philanthotoxins is highly dependent on their subunit composition. Specifically, receptors that lack the edited GluA2 subunit are highly sensitive to blockade by compounds like PhTX-343, while those containing the edited GluA2 subunit are almost insensitive. nih.gov This is due to a single amino acid difference in the channel pore, which alters the binding site for the toxin.

Philanthotoxin 74, another analogue, has been identified as a non-selective antagonist of homomeric GluA1 and GluA3 receptors, with IC₅₀ values of 296 nM and 263 nM, respectively. tocris.com

Kainate Receptor Response Modulation

Similar to NMDA and AMPA receptors, kainate receptors are also subject to inhibition by philanthotoxins. wikipedia.orgnih.gov The blockade of kainate receptors by these toxins also follows a use-dependent and open-channel mechanism. nih.gov While less studied than NMDA and AMPA receptor interactions, the antagonism of kainate receptors contributes to the broad-spectrum inhibitory profile of this compound on ionotropic glutamate receptors.

Inhibition of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

This compound and its analogues are potent non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs) in both vertebrates and insects. acs.orgresearchgate.netmdpi.com The inhibition is characterized by its dependence on receptor activation and membrane potential, indicating an open-channel blocking mechanism. nih.govmdpi.comnih.govnih.gov

Use-Dependent and Voltage-Dependent Characteristics of Inhibition

The inhibitory effect of PhTX-343 on nAChRs is strongly use-dependent, meaning the block becomes more pronounced with repeated or prolonged application of acetylcholine. mdpi.com This suggests that the toxin can only access its binding site when the channel is in the open conformation.

Furthermore, the block is highly voltage-dependent. nih.govnih.govnih.gov At negative membrane potentials, the inhibitory effect of PhTX-343 is augmented, while depolarization can relieve the block. nih.govnih.gov This is consistent with the positively charged polyamine tail of the toxin being driven into the channel pore by the electric field. For most nAChR subunit combinations, the inhibition by PhTX-343 is strongly voltage-dependent, with the exception of the α7 subtype. nih.govnih.gov

Open-Channel Blockade Mechanism

The prevailing mechanism for PhTX-343 inhibition of nAChRs is an open-channel blockade. nih.govmdpi.comnih.govnih.gov Evidence for this includes the use- and voltage-dependency of the block. Single-channel recording studies have shown that PhTX-343 significantly reduces the mean open time of nAChR channels without substantially affecting the mean closed time, which is a hallmark of open-channel blockers. nih.gov The binding site for PhTX-343 is proposed to be deep within the ion channel pore. mdpi.comnih.gov

The potency of PhTX-343 varies significantly depending on the subunit composition of the nAChR. For instance, α3β4 nAChRs are the most sensitive to PhTX-343, with an IC₅₀ value of 12 nM at -80 mV. nih.govnih.gov In contrast, the α1β1γδ muscle-type receptor is much less sensitive. nih.govnih.gov

Table 2: IC₅₀ Values for PhTX-343 Inhibition of Various nAChR Subtypes

| nAChR Subtype | IC₅₀ at -80 mV | Relative Sensitivity (compared to α3β4) |

|---|---|---|

| α3β4 | 12 nM | 1 |

| α4β4 | 60 nM | 5x less sensitive |

| α4β2 | 312 nM | 26x less sensitive |

| α3β2 | 1.37 µM | 114x less sensitive |

| α7 | 5.06 µM | 422x less sensitive |

| α1β1γδ | 11.9 µM | 992x less sensitive |

Differential Modulation of nAChR Subtypes

This compound, often referred to in research as PhTX-343, demonstrates a remarkable degree of selectivity in its modulation of various nicotinic acetylcholine receptor (nAChR) subtypes. This selectivity is a key area of investigation, as it offers the potential for developing targeted therapeutic agents.

Research utilizing two-electrode voltage-clamp techniques on Xenopus oocytes expressing different nAChR subunit combinations has revealed that PhTX-343 acts as a potent open-channel blocker with strong subtype selectivity. nih.gov The inhibition of these receptors by PhTX-343 is notably voltage-dependent, a characteristic feature of open-channel blockers. nih.govnih.gov This voltage dependence suggests that the binding site for PhTX-343 is located within the ion channel pore. nih.gov

The potency of PhTX-343 varies significantly across different nAChR subtypes. Studies have shown that the ganglionic (α3β4) and brain (α4β2) nAChRs are particularly sensitive to this toxin. nih.gov Specifically, the α3β4 nAChR subtype is the most sensitive to PhTX-343, exhibiting an IC50 value of 12 nM at a membrane potential of -80 mV. nih.gov In contrast, other subtypes show considerably less sensitivity, highlighting the differential modulation by this compound. nih.gov For instance, the α1β1γδ embryonic muscle-type nAChR is approximately 992 times less sensitive than the α3β4 subtype. nih.gov

The table below summarizes the inhibitory potency (IC50) of PhTX-343 on various nAChR subtypes, illustrating its pronounced selectivity.

| nAChR Subtype | IC50 (nM at -80 mV) | Relative Sensitivity (compared to α3β4) |

| α3β4 | 12 | 1 |

| α4β4 | 60 | 5 |

| α4β2 | 312 | 26 |

| α3β2 | 1368 | 114 |

| α7 | 5064 | 422 |

| α1β1γδ | 11904 | 992 |

The mechanism of inhibition involves PhTX-343 entering and blocking the ion channel pore when it is in the open state, following activation by acetylcholine. nih.gov This results in a reduction of the mean open time of the channel. nih.gov The strong voltage dependency of the block indicates that the binding affinity of PhTX-343 is influenced by the membrane potential, with hyperpolarization increasing the blocking effect. nih.gov

Influence on Intracellular Calcium Dynamics

Beyond its direct effects on nAChRs, this compound (PhTX-343) also exerts a significant influence on intracellular calcium (Ca2+) dynamics, primarily through its interaction with other ligand-gated ion channels, such as the N-methyl-D-aspartate (NMDA) receptors. Overstimulation of NMDA receptors is known to cause an excessive influx of calcium ions, leading to excitotoxicity and subsequent neuronal damage. nih.gov

Research has demonstrated that PhTX-343 can effectively counteract the pathological increase in intracellular free calcium concentration. nih.gov In studies involving cerebellar granule cells, PhTX-343 was shown to antagonize the rise in intracellular calcium levels induced by exposure to NMDA. nih.gov This protective effect is attributed to its ability to non-competitively block NMDA receptors, thereby reducing the influx of Ca2+ and mitigating the downstream apoptotic pathways. nih.gov

By preventing this damaging influx of calcium, philanthotoxins can provide a neuroprotective effect in conditions associated with excessive glutamate receptor activation. wikipedia.org This mechanism of moderating calcium influx is a key aspect of its potential therapeutic applications in neurological disorders. wikipedia.org The ability of PhTX-343 to reduce NMDA-induced calcium influx has been observed to protect retinal ganglion cells and their axons from excitotoxic injury. nih.gov

It is important to note that the broader family of polyamines, to which philanthotoxins belong, can have complex effects on intracellular calcium homeostasis. For instance, extracellular application of polyamines like spermine (B22157) has been shown to elicit Ca2+ signals, including both release from intracellular stores and influx from the extracellular space, which can lead to cytotoxicity in some cell types through calcium overload and endoplasmic reticulum stress. nih.gov In smooth muscle, spermine has been observed to decrease intracellular Ca2+ concentration, leading to relaxation. nih.gov The specific effects of this compound on intracellular calcium are therefore context-dependent and are primarily linked to its potent blockade of specific calcium-permeable ion channels.

Quantitative Receptor Binding and Polyamine Site Interaction Studies

Characterization of Binding Affinity and Receptor Site Density

Using a centrifugal assay, [¹²⁵I₂]PhTX-343-lysine was found to bind to rat brain membranes. The binding demonstrated a low affinity, characterized by a dissociation constant (Kd) of 11.4 ± 2 µM. nih.gov The study also identified a very high density of binding sites (Bmax), measured at 37.2 ± 9.1 nmol/mg of protein. nih.gov This high number of binding sites is noteworthy, being approximately 10,000-fold more than what is observed for glutamate (B1630785) itself in these membranes. nih.gov

Table 1: Binding Characteristics of [¹²⁵I₂]PhTX-343-lysine in Rat Brain Membranes

| Parameter | Value |

|---|---|

| Dissociation Constant (Kd) | 11.4 ± 2 µM |

Competitive Displacement by Endogenous Polyamines (e.g., Spermine (B22157), Spermidine)

The interaction of [¹²⁵I₂]PhTX-343-lysine with the polyamine site was further elucidated through competitive displacement studies. The endogenous polyamines spermine and spermidine (B129725) were shown to inhibit the binding of the radiolabeled toxin. nih.gov Spermine displaced [¹²⁵I₂]PhTX-343-lysine with a Ki value of 37.7 ± 14 µM, while spermidine did so with a Ki of 75.1 ± 7.7 µM. nih.gov This demonstrates a direct competition for the same binding site.

Assessment of Binding Selectivity Against Glutamate Receptor Agonists and Antagonists

Table 2: Competitive Displacement of [¹²⁵I₂]PhTX-343-lysine Binding in Rat Brain Membranes

| Compound | Type | Ki (µM) |

|---|---|---|

| Spermine | Endogenous Polyamine | 37.7 ± 14 |

| Spermidine | Endogenous Polyamine | 75.1 ± 7.7 |

| Glutamate Receptor Agonists | Neurotransmitter Ligand | Insensitive |

Methodological Considerations in Radioligand Binding Assays for Philanthotoxin (B172612) Analogues

The use of radioligand binding assays is a cornerstone for studying drug-receptor interactions, providing rich data to guide discovery programs. sygnaturediscovery.com In the study of philanthotoxin analogues, certain methodological challenges and considerations have been identified. For instance, standard filtration assays using glass fiber filters proved unsuitable for iodinated philanthotoxin analogues like [¹²⁵I₂]PhTX-343-lysine. nih.gov This was due to high nonspecific binding of the compounds to the filters, which obscured the detection of specific binding to the membrane targets. nih.gov

To overcome this, researchers employed a centrifugal assay method. nih.gov This technique allowed for the successful measurement of binding by separating the membranes from the solution without the issue of high nonspecific filter binding. Radiotracer binding assays are considered a gold standard for determining drug-transporter interaction profiles, and adapting the methodology is crucial for obtaining accurate results with specific compounds. nih.gov

Structure Activity Relationships Sar and Pharmacophore Mapping of Diiodo Philanthotoxin 343 Lysine

Impact of the 3,5-Diiodo-tyrosyl Moiety on Biological Potency

The aromatic headgroup of philanthotoxins plays a crucial role in their interaction with receptors, anchoring the molecule at the extracellular entrance of the ion channel. wikipedia.org In Diiodo-philanthotoxin-343-lysine, this headgroup consists of a 3,5-diiodo-tyrosyl moiety. The introduction of iodine atoms into the tyrosyl ring significantly increases its hydrophobicity and alters its electronic properties.

Studies on various philanthotoxin (B172612) analogues have shown that increasing the hydrophobicity of the aromatic region can enhance potency at certain receptors. nih.gov For instance, replacing the tyrosine with the more hydrophobic cyclohexylalanine has been shown to increase the potency of PhTX-343 analogues at locust nAChRs. nih.gov While direct studies on the 3,5-diiodo-tyrosyl variant are limited, research on other iodinated compounds in quantitative structure-activity relationship (QSAR) studies suggests that iodine substitution can significantly influence binding affinity through molar refraction, hydrophobic, and resonance effects. nih.gov The large, electron-withdrawing iodine atoms in the 3 and 5 positions of the tyrosine ring are expected to modify the electronic distribution and steric bulk of the headgroup, potentially leading to altered binding interactions with receptor-channel targets. nih.gov The synthesis of [125I2]PhTX-343 has been accomplished for use as a radiolabeled probe, indicating that iodination of the tyrosine moiety is a feasible modification for studying these toxins. nih.gov

Contribution of the Terminal Lysine (B10760008) Amine to Receptor Interaction

The polyamine tail of philanthotoxins is critical for their inhibitory action, with the protonated amine groups interacting with negatively charged or polar amino acid residues within the ion channel pore. wikipedia.org In this compound, the polyamine chain is terminated with a lysine residue. This introduces a primary amine at the terminus, which, along with the other nitrogens in the polyamine chain, is expected to be protonated at physiological pH. nih.gov

The addition of a terminal lysine provides an additional positive charge and specific steric bulk at the end of the polyamine tail. Research on philanthotoxin analogues has demonstrated that modifying the terminal amino group influences potency. For example, replacing the terminal spermine (B22157) amino moiety with a guanidinium (B1211019) group has been shown to create more active analogues. nih.gov A study involving the synthesis of [125I2]PhTX-343-lysine showed that this analogue binds to a large number of sites in rat brain membranes, although this binding was not specific to glutamate (B1630785) receptors but rather to polyamine binding sites. nih.gov The binding of [125I2]PhTX-343-lysine was competitively inhibited by the polyamines spermine and spermidine (B129725). nih.gov This suggests that the lysine-terminated polyamine tail is a key determinant for interaction with polyamine-sensitive sites. However, studies on C-terminal lysine residues in other proteins, such as monoclonal antibodies, have shown that their presence or absence does not always significantly impact binding to certain Fc receptors. nih.govresearchgate.netgenovis.com

Effects of Polyamine Chain Length and Structural Modifications on Receptor Affinity and Selectivity

The structure of the polyamine chain—its length, the number of amine groups, and their spacing—is a major determinant of both the potency and selectivity of philanthotoxin analogues. The parent analogue, PhTX-343, has a polyamine chain with a 3-4-3 arrangement of methylene (B1212753) groups between the nitrogen atoms.

Modifications to this chain have profound effects on receptor inhibition. For example, removing the two secondary amine functionalities to create PhTX-12 results in a significant increase in potency at locust nAChRs but a decrease in potency at AMPA receptors. nih.govresearchgate.net This highlights how the charge distribution along the polyamine tail influences receptor selectivity. Truncated analogues of PhTX-343 have been found to be less potent, indicating that a certain length is required for optimal interaction within the channel pore. researchgate.net

The introduction of conformational constraints, such as a cyclopropane (B1198618) moiety, can also enhance potency, suggesting that a specific spatial arrangement of the amine groups is favorable for binding. nih.gov The selectivity of philanthotoxins for different receptor subtypes is strongly influenced by the polyamine structure. PhTX-343 shows strong selectivity for neuronal nAChR subtypes, being significantly more potent at α3β4 and α4β2 receptors than at muscle-type nAChRs. nih.govnih.gov Conversely, PhTX-12 is more potent at muscle-type nAChRs. nih.gov

| Compound | Receptor Subtype | IC50 (at -80 mV) | Fold difference from PhTX-343 |

| PhTX-343 | α3β4 nAChR | 12 nM | - |

| α4β4 nAChR | 60 nM | 5x less sensitive | |

| α4β2 nAChR | 312 nM | 26x less sensitive | |

| α3β2 nAChR | 1.37 µM | 114x less sensitive | |

| α7 nAChR | 5.06 µM | 422x less sensitive | |

| α1β1γδ nAChR | 11.9 µM | 992x less sensitive | |

| PhTX-12 | α1β1γδ nAChR | 100 nM | - |

| α3β4 nAChR | 100 nM | - | |

| α4β2 nAChR | 300 nM | 3x less sensitive | |

| α4β4 nAChR | 300 nM | 3x less sensitive | |

| α3β2 nAChR | 2.6 µM | 26x less sensitive | |

| α7 nAChR | 4.9 µM | 49x less sensitive |

Data compiled from studies on nAChRs expressed in Xenopus oocytes. nih.gov

Role of Aromatic and Butyryl Regions in Ligand-Receptor Recognition

The philanthotoxin molecule can be conceptually divided into a hydrophobic "head" (the aromatic and butyryl regions) and a hydrophilic polyamine "tail". wikipedia.org The aromatic headgroup is thought to anchor the molecule to the extracellular vestibule of the receptor-channel complex, while the polyamine tail inserts into and blocks the pore. wikipedia.org The butyryl group acts as a linker between the tyrosyl head and the polyamine tail. nih.gov

Correlation of Structural Features with Voltage-Dependent Inhibition Profiles

A hallmark of philanthotoxin action, particularly PhTX-343, is its voltage-dependent inhibition of ion channels. nih.gov This means that the degree of block is dependent on the membrane potential, typically becoming stronger at more negative (hyperpolarized) potentials. nih.govnih.gov This characteristic is indicative of a binding site located within the transmembrane electric field, deep within the ion channel pore. nih.govresearchgate.net The positively charged polyamine tail is driven into the channel by the negative membrane potential, leading to a more effective block. nih.gov

The structural features of the polyamine tail are directly correlated with the voltage-dependence of inhibition. PhTX-343, with its three protonated amine groups, exhibits strong voltage-dependent block of most nAChR subtypes. nih.govresearchgate.net In contrast, PhTX-12, which lacks the two secondary amines and thus has a different charge distribution, shows only weak voltage-dependence. nih.govnih.govresearchgate.net This suggests that PhTX-12 interacts with a shallower binding site near the extracellular entrance of the pore, while PhTX-343 binds deeper within the channel. nih.gov For PhTX-343, the inhibition develops over hundreds of milliseconds, and recovery from the block occurs on a similar timescale upon depolarization. nih.gov This kinetic profile is consistent with an open-channel block mechanism, where the toxin enters and binds to the channel only after it has been opened by an agonist. nih.govnih.gov

Advanced Research Applications and Neurobiological Tools

Application in Receptor Isolation and Purification Methodologies

The unique binding properties of philanthotoxin (B172612) analogues have made them candidates for the isolation and purification of ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs). The principle behind this application lies in affinity chromatography, where the toxin is immobilized on a solid support to selectively capture its target receptors from a complex biological sample.

However, studies involving the radiolabeled form, [125I2]Philanthotoxin-343-lysine, have indicated that its direct application for isolating glutamate receptors from rat brain synaptic membranes can be challenging. Research has shown that this specific analogue binds with low affinity to a high number of sites, and its binding is not specific to glutamate receptors but rather to polyamine binding sites. researchgate.net Furthermore, high nonspecific binding to filter materials has been observed, complicating its use in standard filtration assays. researchgate.net

Despite these challenges with [125I2]PhTX-343-lysine, the broader family of philanthotoxin analogues, particularly those incorporating photoaffinity labels, are considered promising tools for the isolation and purification of various glutamate and nicotinic acetylcholine receptors. researchgate.net The structural modularity of philanthotoxins allows for the synthesis of derivatives with optimized binding characteristics for specific receptor subtypes, potentially overcoming the specificity issues observed with the diiodo-lysine variant. researchgate.net

Photoaffinity Labeling for Receptor Subunit Identification

Photoaffinity labeling is a powerful technique to identify and map ligand binding sites on receptors. This method utilizes a photolabile version of a ligand that, upon exposure to UV light, forms a covalent bond with its binding site. While direct evidence for the use of Diiodo-philanthotoxin-343-lysine in photoaffinity labeling is limited, studies with other photolabile philanthotoxin analogues have demonstrated the feasibility and utility of this approach. nih.govcolumbia.edu

These studies have been instrumental in elucidating the interaction between philanthotoxins and their receptor targets at a molecular level. For instance, a photolabile, 125I-labeled PhTX analogue was used to probe the nicotinic acetylcholine receptor (nAChR). columbia.edu

Photoaffinity labeling with philanthotoxin analogues has provided critical insights into the location of their binding sites within the receptor structure. In studies on the Torpedo nAChR, a photolabile PhTX derivative was found to crosslink to all five subunits (α, α', β, γ, δ) of the purified receptor. columbia.edu Subsequent proteolytic mapping of the labeled α-subunit revealed that the radioactive label was predominantly located on a 20 kDa fragment, indicating that the hydrophobic head of the toxin binds to the cytoplasmic loop of this subunit. columbia.edu This level of detail is crucial for understanding the mechanism of channel block by these toxins. Such methodologies, while demonstrated with other analogues, lay the groundwork for the potential use of a photolabile version of this compound to map its specific binding sites on glutamate receptors.

The binding of ligands to receptors can be influenced by associated accessory proteins. Photoaffinity labeling studies with philanthotoxin analogues have shed light on this phenomenon. In the case of the nAChR, the presence of a non-covalently associated 43 kDa protein on the cytoplasmic side was found to alter the labeling pattern of a photolabile PhTX analogue. columbia.edu When the 43 kDa protein was present, the α subunit was preferentially labeled. columbia.edu This suggests that the accessory protein influences the orientation of the bound toxin, a key factor in its inhibitory action. columbia.edu These findings underscore the importance of studying ligand-receptor interactions in a near-native environment and highlight a potential application for this compound in investigating the role of accessory proteins in modulating glutamate receptor function.

Utility in Investigating Excitotoxicity and Synaptic Plasticity Mechanisms in Neural Systems

This compound and its parent compound, PhTX-343, are valuable tools for studying the mechanisms of excitotoxicity and synaptic plasticity, largely due to their inhibitory effects on NMDA receptors.

PhTX-343 has been shown to suppress the induction of long-term potentiation (LTP), a key cellular mechanism for learning and memory, at synapses in the CA1 region of the hippocampus. nih.govnih.gov This suppression is thought to result from the antagonism of postsynaptic NMDA receptors. nih.gov Interestingly, PhTX-343 does not affect established LTP, indicating its action is on the induction phase. nih.gov

The toxin's ability to block NMDA receptors also makes it a useful tool for investigating excitotoxicity, a process where excessive receptor activation leads to neuronal damage. By selectively blocking these receptors, researchers can dissect the signaling pathways involved in excitotoxic cell death.

| Research Area | Application of Philanthotoxin-343 | Key Findings |

| Synaptic Plasticity | Investigation of Long-Term Potentiation (LTP) in the hippocampus. | Suppresses the induction of LTP by antagonizing postsynaptic NMDA receptors. nih.govnih.gov |

| Excitotoxicity | Study of NMDA receptor-mediated neuronal damage. | Can be used to block the excessive calcium influx that triggers excitotoxic cascades. |

Contributions to Understanding Neurological Disorder Pathophysiology

The ability of philanthotoxin analogues to modulate the function of receptors implicated in various neurological disorders makes them relevant for studying disease pathophysiology. The over-activation of NMDA receptors is a known factor in the neuronal damage seen in conditions like glaucoma. While not a therapeutic agent itself, studying the effects of compounds like this compound can provide insights into the mechanisms of these diseases.

Although direct research linking this compound to the study of neurodegenerative diseases like Alzheimer's or Parkinson's is not prominent, its action on glutamate receptors is highly relevant. Glutamate excitotoxicity is a pathway being investigated in the context of these diseases. youtube.com Understanding how toxins like philanthotoxins modulate these receptors can contribute to the broader knowledge base that may inform the development of future therapeutic strategies.

Development of Receptor-Specific Pharmacological Probes

The modular structure of philanthotoxins, comprising a hydrophobic head group, a polyamine tail, and an amino acid residue, makes them excellent templates for the development of novel, receptor-specific pharmacological probes. researchgate.net By systematically modifying these components, researchers can fine-tune the potency and selectivity of these compounds for different receptor subtypes. nih.govnih.gov

Philanthotoxin-343 itself is a result of such synthetic efforts, designed to have different properties from the naturally occurring PhTX-433. researchgate.net Further modifications to the PhTX-343 structure have led to analogues with exceptional potency and selectivity for specific nAChR subtypes, with some exhibiting IC50 values in the nanomolar range. nih.gov This demonstrates the power of using the philanthotoxin scaffold to create highly specific molecular tools for probing receptor function. The development of these analogues, including this compound, has been crucial for dissecting the pharmacological and physiological roles of various ligand-gated ion channels. mdpi.com

| Philanthotoxin Analogue | Target Receptor(s) | Significance in Probe Development |

| Philanthotoxin-343 (PhTX-343) | nAChRs, iGluRs | A synthetic analogue with distinct selectivity from the parent compound, PhTX-433. researchgate.netnih.gov |

| Photolabile PhTX analogues | nAChRs | Enable photoaffinity labeling to map binding sites. columbia.edu |

| PhTX-343 analogues with modified headgroups | nAChRs (e.g., α3β4, α4β2) | Yielded compounds with nanomolar potency and high selectivity for specific nAChR subtypes. nih.gov |

Future Directions in Philanthotoxin Research

Exploration of Diiodo-philanthotoxin-343-lysine in Novel Receptor Systems

Initial studies on the radioiodinated form of philanthotoxin-343-lysine, [¹²⁵I₂]PhTX-343-lysine, revealed that it binds with low affinity to rat brain synaptic membranes and is not specific for glutamate (B1630785) receptors. researchgate.net This finding, coupled with the observation that its binding is sensitive to the polyamines spermine (B22157) and spermidine (B129725), suggests that the primary interaction may be with polyamine binding sites rather than the glutamate receptor itself. researchgate.net This opens up avenues for exploring its activity at other receptor systems known to be modulated by polyamines.

Future research should focus on screening this compound against a broader panel of receptors that possess polyamine binding sites. These could include other classes of ligand-gated ion channels, G-protein coupled receptors (GPCRs), and even intracellular targets where polyamines are known to have regulatory roles. The addition of the lysine (B10760008) residue introduces a primary amine and a longer side chain compared to the parent compound, PhTX-343, which could confer novel selectivities for receptor subtypes that have not been previously explored with other philanthotoxin (B172612) analogues.

Computational Modeling and Rational Drug Design Informed by SAR

The development of potent and selective philanthotoxin analogues has been significantly guided by structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies have systematically explored the four distinct regions of the philanthotoxin molecule: the aromatic head, the amino acid residue, the polyamine chain, and the terminal acyl group. wikipedia.org

Computational modeling, including techniques like molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of philanthotoxin analogues at their receptor targets. By building upon the existing SAR data, computational models can be used to predict how modifications, such as the di-iodination and lysine addition in this compound, influence receptor affinity and selectivity. For instance, modeling could elucidate the specific interactions of the iodinated tyrosine and the lysine residue within the binding pocket of various receptors. This information would be invaluable for the rational design of new analogues with enhanced potency or altered receptor subtype selectivity.

The following table summarizes the inhibitory activities of several philanthotoxin analogues at different receptor subtypes, providing a foundation for building predictive computational models.

| Compound | Receptor Subtype | IC₅₀ | Reference |

| PhTX-343 | α3β4 nAChR | 7.7 nM | nih.gov |

| PhTX-343 | α4β2 nAChR | 80 nM | nih.gov |

| Cha-PhTX-343 | Locust nAChR | 0.44 µM | nih.gov |

| PhTX-12 | Locust nAChR | 0.13 µM | nih.gov |

| Cha-PhTX-12 | Locust nAChR | 1.71 nM | nih.gov |

This table is interactive. You can sort and filter the data.

Integration with Advanced Imaging Techniques for Receptor Localization

The synthesis of radiolabeled philanthotoxin analogues, such as [³H]PhTX-56 derived from a diiodo-precursor, has provided essential tools for studying the pore-forming region of AMPA receptors. nih.gov Similarly, the di-iodinated nature of this compound makes it an ideal candidate for developing radiolabeled tracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. These non-invasive imaging techniques could be used to visualize the distribution and density of its binding sites in living organisms.

Furthermore, the development of fluorescently labeled analogues of this compound would enable high-resolution imaging of its target receptors in cells and tissues using techniques like confocal microscopy and super-resolution microscopy. nih.govmdc-berlin.de Attaching a fluorophore to the lysine residue could create a probe for real-time visualization of receptor trafficking, internalization, and localization in response to various stimuli. This would provide a deeper understanding of the cellular and molecular mechanisms underlying its biological activity.

Investigation of Allosteric Modulatory Mechanisms

Philanthotoxins are known to act as allosteric modulators of their target receptors. nih.gov For example, PhTX-343 has been shown to enhance the desensitization of nicotinic acetylcholine (B1216132) receptors, a hallmark of allosteric modulation. nih.gov The binding of philanthotoxins can also be influenced by other allosteric modulators, suggesting complex interactions at sites distinct from the primary ligand binding site. nih.gov

The unique structural features of this compound may lead to distinct allosteric modulatory properties. The bulky iodine atoms on the tyrosine ring and the flexible lysine chain could induce or stabilize receptor conformations that are different from those affected by other philanthotoxin analogues. Investigating its effects on the binding and function of orthosteric ligands (agonists and antagonists) will be crucial to characterizing its allosteric profile. Techniques such as two-electrode voltage clamp electrophysiology and single-channel recording can be employed to dissect the details of its modulatory actions at the single-molecule level. nih.govnih.gov

Development of Biologically Active Analogue Libraries for Screening Applications

The modular nature of philanthotoxins makes them highly amenable to combinatorial synthesis, allowing for the rapid generation of large libraries of analogues. nih.gov These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities. nih.govhifibio.com

A focused library of analogues based on the this compound scaffold could be a powerful tool for drug discovery. By systematically varying the acyl chain, the amino acid, and the polyamine tail, while retaining the di-iodo-lysine core, it would be possible to explore a vast chemical space and identify new leads for various therapeutic targets. High-throughput screening of such a library against a panel of receptors and cell-based assays could uncover novel and selective modulators of neuronal signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.